

nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name: 2-chloro-7,8-dihydroquinolin-5(6H)-one

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An overview of the nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one, a versatile scaffold for the development of novel compounds in medicinal chemistry.

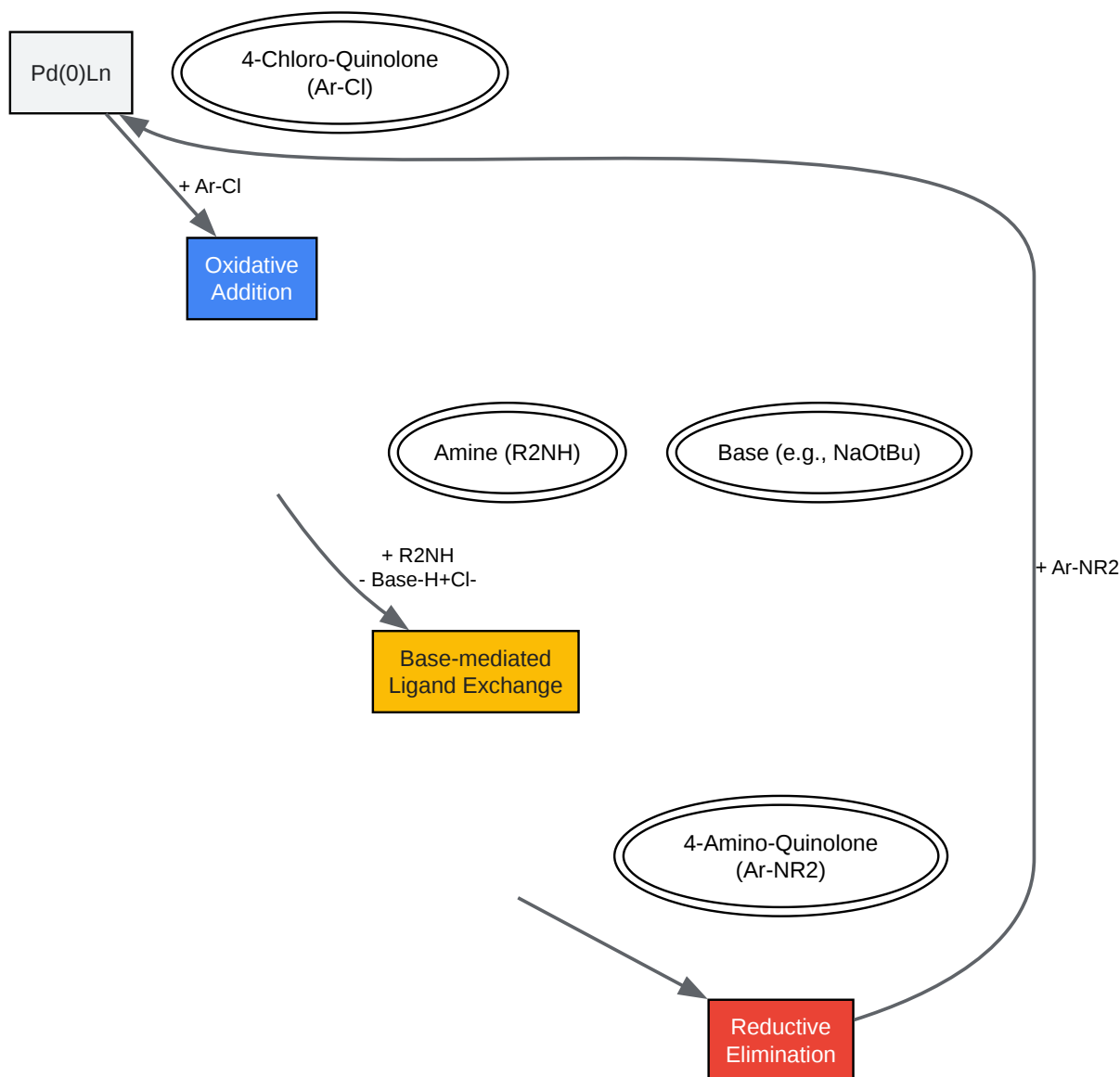
Introduction

4-chloro-8-methylquinolin-2(1H)-one is a key intermediate in the synthesis of a wide range of 4-substituted quinolin-2-one derivatives. The quinolinone core is a privileged structure found in numerous biologically active compounds, and functionalization at the C4 position is a common strategy for modulating their pharmacological properties. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the introduction of various functional groups, including amino, hydrazino, azido, and sulfanyl moieties.^[1] These reactions provide access to a diverse library of molecules with potential applications in drug discovery and development.^{[2][3][4]}

This document provides detailed application notes and protocols for several key nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one.

General Reaction Pathway

The fundamental reaction involves the displacement of the C4-chloro group by a nucleophile. The reactivity of the substrate is enhanced by the electron-withdrawing effect of the quinoline nitrogen and the adjacent carbonyl group.



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